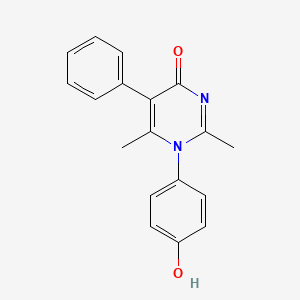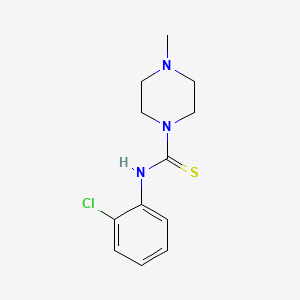
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that is structurally similar to other compounds that have been used as ligands for various receptors in the central nervous system. In
作用機序
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine acts as an antagonist at the NMDA receptor, which means that it blocks the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This results in a reduction of NMDA receptor activity, which can have a number of effects on neuronal function. This compound has also been shown to affect other receptors, such as the sigma-1 receptor and the dopamine transporter, although the exact mechanism of action for these effects is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have shown that this compound can affect synaptic plasticity, which is the ability of neurons to change their connections in response to experience. This compound has also been shown to affect the release of other neurotransmitters, such as dopamine and serotonin, which can have a number of effects on behavior and mood.
実験室実験の利点と制限
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and can be used in a variety of experiments to study the function of different receptors in the brain. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which means that it may not be suitable for long-term studies. Additionally, this compound has been shown to have some toxic effects in certain cell types, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 1-cycloheptyl-4-(2-pyridinylmethyl)piperazine. One area of interest is the role of this compound in synaptic plasticity and learning and memory processes in the brain. Another area of interest is the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is also interest in developing new compounds that are structurally similar to this compound but have improved pharmacological properties, such as longer half-lives and reduced toxicity.
合成法
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 1,4-dibromobutane with piperazine, followed by the reaction of the resulting product with 2-pyridinecarboxaldehyde. Other methods include the reaction of 1,4-dibromobutane with piperazine, followed by the reaction of the resulting product with 2-pyridylmethylamine. The synthesis of this compound is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
1-cycloheptyl-4-(2-pyridinylmethyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes in the brain. This compound has also been shown to have an affinity for other receptors, such as the sigma-1 receptor and the dopamine transporter. These properties make this compound a valuable tool for studying the function of these receptors in the brain.
特性
IUPAC Name |
1-cycloheptyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-2-4-9-17(8-3-1)20-13-11-19(12-14-20)15-16-7-5-6-10-18-16/h5-7,10,17H,1-4,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJJQVJEHBVIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B5712927.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)


amino]methyl}-2-nitrophenol](/img/structure/B5712951.png)
![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5712967.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5712974.png)

![(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5712985.png)
